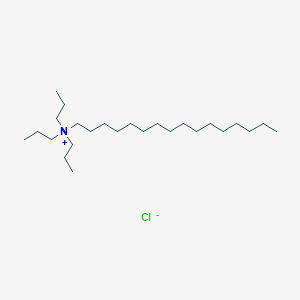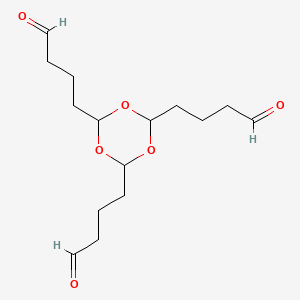
4,4'-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) is an organic compound known for its unique structure and properties This compound is characterized by its extended conjugated system, which imparts significant electronic and optical properties
准备方法
The synthesis of 4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) typically involves multi-step organic reactions. One common method includes the coupling of phenylbuta-1,3-diene derivatives with a phenylene core under specific conditions. The reaction conditions often require the use of catalysts and controlled environments to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
化学反应分析
4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced aromatic compounds.
Common reagents used in these reactions include halogens, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
作用机制
The mechanism by which 4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) exerts its effects is primarily through its interaction with molecular targets in biological systems. Its extended conjugated system allows it to interact with various enzymes and receptors, potentially modulating their activity. The pathways involved often include signal transduction mechanisms that are influenced by the compound’s electronic properties .
相似化合物的比较
When compared to similar compounds, 4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) stands out due to its unique structure and properties. Similar compounds include:
S,S’- (1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea: Known for its applications in organic synthesis and materials science.
Phenol, 4,4’-(1-methylethylidene)bis-: Commonly used in the production of polycarbonate plastics and epoxy resins.
The uniqueness of 4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) lies in its extended conjugated system, which imparts distinct electronic and optical properties, making it highly valuable in advanced material applications.
属性
CAS 编号 |
106577-46-2 |
|---|---|
分子式 |
C32H16N6 |
分子量 |
484.5 g/mol |
IUPAC 名称 |
2-phenyl-4-[4-(2,4,4-tricyano-3-phenylbuta-1,3-dienyl)phenyl]buta-1,3-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C32H16N6/c33-17-27(31(29(19-35)20-36)25-7-3-1-4-8-25)15-23-11-13-24(14-12-23)16-28(18-34)32(30(21-37)22-38)26-9-5-2-6-10-26/h1-16H |
InChI 键 |
ACCNZXULXVFFCR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C#N)C#N)C(=CC2=CC=C(C=C2)C=C(C#N)C(=C(C#N)C#N)C3=CC=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


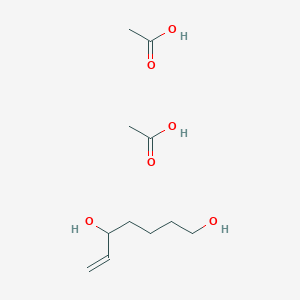
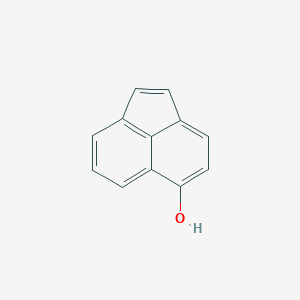
![5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene](/img/structure/B14315685.png)
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)

![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)

![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
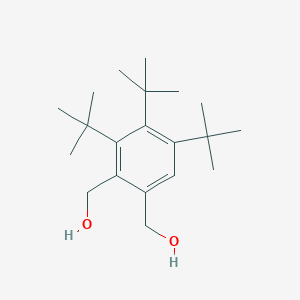
![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)

